N-(But-2-enoyloxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide
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Overview
Description
N-(But-2-enoyloxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, which is known for its biological activity, and an acetimidamide group, which contributes to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-2-enoyloxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The process may include:
Halogenation: Introduction of a chlorine atom to the quinoline ring.
Esterification: Formation of the but-2-enoyloxy group through esterification reactions.
Amidation: Introduction of the acetimidamide group via amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(But-2-enoyloxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the quinoline moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(But-2-enoyloxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinacrine: Another antimalarial compound with structural similarities.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.
Uniqueness
N-(But-2-enoyloxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H14ClN3O3 |
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Molecular Weight |
319.74 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(5-chloroquinolin-8-yl)oxyethylidene]amino] (E)-but-2-enoate |
InChI |
InChI=1S/C15H14ClN3O3/c1-2-4-14(20)22-19-13(17)9-21-12-7-6-11(16)10-5-3-8-18-15(10)12/h2-8H,9H2,1H3,(H2,17,19)/b4-2+ |
InChI Key |
MBGMVAJZVSGONE-DUXPYHPUSA-N |
Isomeric SMILES |
C/C=C/C(=O)O/N=C(/COC1=C2C(=C(C=C1)Cl)C=CC=N2)\N |
Canonical SMILES |
CC=CC(=O)ON=C(COC1=C2C(=C(C=C1)Cl)C=CC=N2)N |
Origin of Product |
United States |
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